methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate is a complex organic compound with a unique structure that includes a carbamate group, a sulfamoyl group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the sulfamoyl group and the carbamate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbamate group can yield amines.
Scientific Research Applications
Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamate group can also interact with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamate derivatives and sulfamoyl-containing compounds. Examples include:
- Ethyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate
- Methyl (4-(N-(2-hydroxy-2-methyl-3-(ethylthio)propyl)sulfamoyl)phenyl)carbamate
Uniqueness
Methyl (4-(N-(2-hydroxy-2-methyl-3-(methylthio)propyl)sulfamoyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl N-[4-[(2-hydroxy-2-methyl-3-methylsulfanylpropyl)sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S2/c1-13(17,9-21-3)8-14-22(18,19)11-6-4-10(5-7-11)15-12(16)20-2/h4-7,14,17H,8-9H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHVUQDSPXZUCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(CSC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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